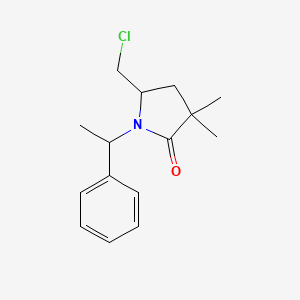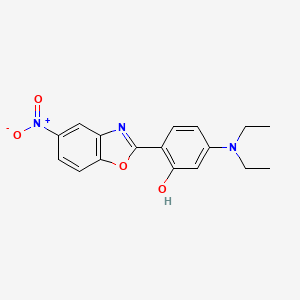![molecular formula C31H24Br2N4S B12589237 Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- CAS No. 649740-21-6](/img/structure/B12589237.png)
Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- is a complex organosulfur compound It is a derivative of thiourea, where the hydrogen atoms are replaced by 3-bromophenyl and 1H-indol-1-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- typically involves the reaction of 3-bromophenyl isothiocyanate with 1H-indole-1-ylmethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as recrystallization or distillation.
Types of Reactions:
Oxidation: Thiourea derivatives can undergo oxidation reactions, typically forming sulfinic or sulfonic acids.
Reduction: Reduction of thiourea derivatives can lead to the formation of corresponding amines.
Substitution: Thiourea compounds can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfinic acids, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated thiourea derivatives.
Scientific Research Applications
Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- involves its ability to form hydrogen bonds and interact with various molecular targets. It can act as a hydrogen bond donor, stabilizing transition states in chemical reactions. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues.
Comparison with Similar Compounds
Thiourea: The parent compound, with simpler structure and broader applications.
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen bond donor catalyst in organic synthesis.
N-(4-bromophenyl)-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea: Another derivative with specific applications in carbohydrate chemistry.
Uniqueness: Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- is unique due to its complex structure, which combines the properties of 3-bromophenyl and 1H-indol-1-ylmethyl groups. This structural complexity enhances its potential for specific interactions in both chemical and biological systems, making it a valuable compound for targeted research applications.
Properties
CAS No. |
649740-21-6 |
|---|---|
Molecular Formula |
C31H24Br2N4S |
Molecular Weight |
644.4 g/mol |
IUPAC Name |
1,3-bis[(3-bromophenyl)-indol-1-ylmethyl]thiourea |
InChI |
InChI=1S/C31H24Br2N4S/c32-25-11-5-9-23(19-25)29(36-17-15-21-7-1-3-13-27(21)36)34-31(38)35-30(24-10-6-12-26(33)20-24)37-18-16-22-8-2-4-14-28(22)37/h1-20,29-30H,(H2,34,35,38) |
InChI Key |
LUHKGHUPZOKRQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(C3=CC(=CC=C3)Br)NC(=S)NC(C4=CC(=CC=C4)Br)N5C=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12589157.png)
![5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B12589163.png)
![Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]-](/img/structure/B12589165.png)
![3-(Dimethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12589169.png)

![2-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,3-dihydro-1,4-benzodiazepin-4-yl]acetic acid](/img/structure/B12589183.png)


![[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane](/img/structure/B12589211.png)
![Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl-](/img/structure/B12589216.png)
![4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12589221.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide](/img/structure/B12589229.png)

